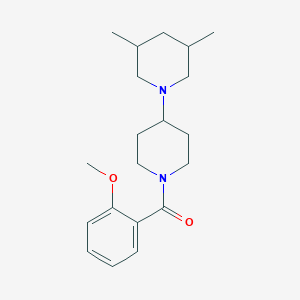![molecular formula C24H18ClN3O4 B247177 ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247177.png)
ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body, leading to its various biological effects.
Biochemical and Physiological Effects:
Studies have shown that ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit the growth of certain types of cancer cells. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in lab experiments is its relatively low toxicity compared to other compounds with similar biological effects. However, its solubility in water is limited, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate. One potential direction is to further investigate its anti-cancer properties and its potential as a chemotherapeutic agent. Another direction is to study its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, research could be conducted to determine its effects on other physiological processes and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate involves the reaction of 2-chlorobenzaldehyde, 2-furylacetic acid, and ethyl acetoacetate in the presence of a catalyst. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
Ethyl 4-(4-(2-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been found to have potential as an anti-microbial agent.
Propriétés
Formule moléculaire |
C24H18ClN3O4 |
|---|---|
Poids moléculaire |
447.9 g/mol |
Nom IUPAC |
ethyl 4-[4-(2-chlorophenyl)-3-(furan-2-yl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate |
InChI |
InChI=1S/C24H18ClN3O4/c1-2-31-24(30)14-9-11-15(12-10-14)28-22(16-6-3-4-7-17(16)25)19-20(18-8-5-13-32-18)26-27-21(19)23(28)29/h3-13,22H,2H2,1H3,(H,26,27) |
Clé InChI |
KHLKYDGUDNJVPE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC=CC=C5Cl |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC=CC=C5Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-(3-(2-furyl)-4-(3-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247096.png)
![ethyl 4-(4-(3-ethoxy-4-hydroxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247101.png)
![ethyl 4-(3-(2-furyl)-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247102.png)
![ethyl 4-(4-(3,4-dimethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247103.png)
![ethyl 4-(3-(2-furyl)-4-[4-(methoxycarbonyl)phenyl]-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247104.png)
![ethyl 4-(4-(3-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247105.png)
![1-Benzyl-4-[1-(3-methoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247106.png)

![1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247109.png)
![1-Benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine](/img/structure/B247110.png)

![[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B247113.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247115.png)
![1-(2-Fluorophenyl)-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247116.png)